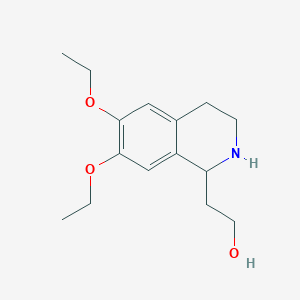

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol

Description

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol is a tetrahydroisoquinoline derivative featuring a diethoxy substitution at positions 6 and 7 of the aromatic ring and an ethanol moiety at the 1-position of the heterocyclic core. Its molecular formula is C₁₆H₂₅NO₄ (MW: 295.37 g/mol), and it is synthesized via multi-step organic reactions, often involving trifluoroethanol-mediated condensations and chromatographic purification . The compound is of interest in medicinal chemistry due to its structural resemblance to antimalarial agents like chloroquine and MMV008956, though its specific biological activity remains under investigation .

Properties

IUPAC Name |

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-18-14-9-11-5-7-16-13(6-8-17)12(11)10-15(14)19-4-2/h9-10,13,16-17H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULIMDKKVQKHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)CCO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588763 | |

| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-83-7 | |

| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and ethylene oxide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may exhibit biological activity relevant to neurological disorders due to the presence of the tetrahydroisoquinoline moiety, which is known for its role in various pharmacological effects.

Potential Therapeutic Uses:

- Neuroprotective Agents: The compound may help protect neurons from degeneration.

- Antidepressant Activity: Isoquinoline derivatives have been studied for their antidepressant properties.

Neuropharmacology

Research indicates that compounds similar to 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol may modulate neurotransmitter systems. This could lead to developments in treatments for conditions such as anxiety and depression.

Case Studies:

A study involving similar isoquinoline derivatives demonstrated their efficacy in enhancing serotonin levels in animal models . This suggests that this compound could have similar mechanisms of action.

Synthetic Organic Chemistry

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. It serves as a building block for creating more complex molecules with potential pharmaceutical applications.

Synthesis Overview:

The synthesis typically starts from readily available precursors through a series of reactions including alkylation and cyclization processes. Efficient synthesis routes are crucial for scaling up production for research and potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₂₅NO₄ | 295.37 | ~1.2 | 50.7 | Ethanol, diethoxy |

| MMV008956 | C₂₀H₂₃ClNO₄ | 376.86 | ~2.5 | 75.9 | Chloro, methoxy, phenol |

| Propane-1,3-diol Derivative | C₁₆H₂₅NO₄ | 295.37 | 1.6 | 71.0 | Diol, diethoxy |

| Acetic Acid Derivative | C₁₅H₂₁NO₄ | 279.34 | ~0.9 | 63.3 | Carboxylic acid, diethoxy |

| Butan-1-ol Derivative | C₁₅H₂₃NO₃ | 265.35 | 1.7 | 50.7 | Butanol, dimethoxy |

- LogP Trends: Ethanol and propane-1,3-diol derivatives balance lipophilicity and solubility, while carboxylic acid analogues are more hydrophilic.

- PSA : Higher PSA in diol and acid derivatives suggests enhanced polar interactions but reduced blood-brain barrier penetration .

Biological Activity

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.35 g/mol |

| CAS Number | 170306-62-4 |

| Synonyms | 6,7-Diethoxy tetrahydroisoquinoline ethanol |

Neuroprotective Effects

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. For instance, in vitro assays demonstrated that this compound can reduce oxidative stress in neuronal cell lines. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions .

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory activity. In a study examining its effects on cytokine production in macrophages stimulated with lipopolysaccharides (LPS), it was found that treatment with this compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound revealed promising results. In vitro tests on various cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer’s disease reported that administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation in the brain. The researchers noted significant improvements in memory retention tasks compared to control groups .

Case Study 2: Inflammatory Response Modulation

In an experimental model of arthritis induced by collagen injection in rats, treatment with the compound significantly reduced joint swelling and inflammation markers compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated joints .

Q & A

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Polar aprotic solvents like ethanol or methanol are preferred. Crystallization under controlled temperature gradients (e.g., slow cooling from reflux) can yield orthorhombic polymorphs, as observed in related tetrahydroisoquinoline methanol derivatives. Solubility profiles (e.g., in 1,4-dioxane or alcohols) should be empirically determined .

Advanced Research Questions

Q. How can conflicting elemental analysis or spectroscopic data be resolved?

- Methodology : Discrepancies between calculated and observed values (e.g., 2.90% N observed vs. 2.72% calculated in C31H33NO6) may arise from hydration, residual solvents, or impurities. Strategies include:

- Repeat analysis : Ensure dryness via high-vacuum rotary evaporation.

- Alternative techniques : Use X-ray crystallography to confirm molecular packing (e.g., orthorhombic polymorphs) or gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities .

Q. What strategies improve synthetic yields in multi-step reactions?

- Methodology :

- Inert atmosphere : Use argon to prevent oxidation of sensitive intermediates (e.g., during acetylation of tetrahydroisoquinoline with acetic anhydride) .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance reductive amination efficiency.

- Temperature control : Prolonged reflux (e.g., 6–16 hours) ensures complete conversion, as seen in LiAlH₄-mediated reductions of nitrovinyl intermediates .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodology :

- Functional group modification : Substitute the ethanol moiety with halogenated or alkylated groups to assess antitumor activity (e.g., analogs tested against malaria parasites showed reduced susceptibility due to structural similarities to chloroquine) .

- Biological assays : Use in vitro cytotoxicity screens (e.g., MTT assays) and molecular docking to evaluate binding to targets like tyrosinase or DNA topoisomerases .

Q. What advanced chromatographic methods optimize purity for in vivo studies?

- Methodology :

- HPLC-PDA : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate diastereomers or conformers (e.g., slow-interconverting conformers detected via NMR in acetylated derivatives) .

- Preparative TLC : Use silica gel GF254 plates for high-purity isolation of milligrams-scale products .

Methodological Notes

- Contradictory Data : Address discrepancies in elemental analysis by cross-validating with multiple techniques (e.g., combustion analysis coupled with X-ray diffraction) .

- Reaction Scalability : Pilot small-scale reactions (e.g., 3.00 g batches) before scaling to avoid exothermic hazards in acetylation or hydrogenation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.